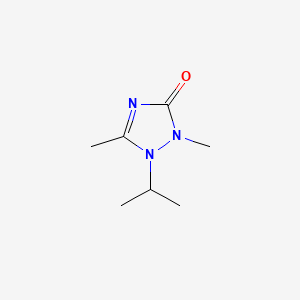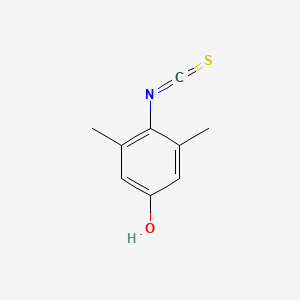
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 is a chiral compound that is often used in organic synthesis and research. The compound features a toluenesulfonyl group, which is a common protecting group in organic chemistry, and a deuterium-labeled hexane chain. The presence of deuterium atoms makes this compound useful in various scientific studies, including those involving reaction mechanisms and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-Methyl-1-hexanol, which is a chiral alcohol.
Protection of Hydroxyl Group: The hydroxyl group of (S)-2-Methyl-1-hexanol is protected by reacting it with p-toluenesulfonyl chloride in the presence of a base such as pyridine. This forms (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane.
Deuterium Labeling: The final step involves the introduction of deuterium atoms. This can be achieved through various methods, such as catalytic hydrogenation using deuterium gas or exchange reactions with deuterated solvents.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The toluenesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include halides, alkoxides, and amines.
Reduction: The compound can be reduced to (S)-2-Methyl-1-hexanol-d3 using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can convert the compound into corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) in acetone or potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include (S)-2-Methyl-1-iodohexane-d3, (S)-2-Methyl-1-alkoxyhexane-d3, or (S)-2-Methyl-1-aminohexane-d3.
Reduction: (S)-2-Methyl-1-hexanol-d3.
Oxidation: Corresponding ketones or carboxylic acids.
Scientific Research Applications
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules. The deuterium labeling helps in studying reaction mechanisms through isotopic effects.
Biology: Employed in metabolic studies to trace the pathways of deuterium-labeled compounds in biological systems.
Medicine: Utilized in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: Applied in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the toluenesulfonyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In reduction reactions, the deuterium atoms are retained, providing insights into reaction pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane
- (S)-2-Methyl-1-hexanol
- (S)-2-Methyl-1-iodohexane-d3
Uniqueness
(S)-2-Methyl-1-(4-toluenesulfonyloxy)hexane-d3 is unique due to its combination of chirality and deuterium labeling. This makes it particularly valuable in studies involving isotopic effects and chiral synthesis. The presence of the toluenesulfonyl group also enhances its reactivity in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1329610-58-3 |
|---|---|
Molecular Formula |
C14H22O3S |
Molecular Weight |
273.405 |
IUPAC Name |
[(2S)-2-(trideuteriomethyl)hexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H22O3S/c1-4-5-6-13(3)11-17-18(15,16)14-9-7-12(2)8-10-14/h7-10,13H,4-6,11H2,1-3H3/t13-/m0/s1/i3D3 |
InChI Key |
AOWAQOSWMSVFSV-LPCKOZKESA-N |
SMILES |
CCCCC(C)COS(=O)(=O)C1=CC=C(C=C1)C |
Synonyms |
(2S)-2-(Methyl-d3)-1-hexanol 4-Methylbenzenesulfonate; (S)-2-(Methyl-d3)-1-hexyl Tosylate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)
![(R)-1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587170.png)
![1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine](/img/structure/B587172.png)
![4-[(1R)-1-(Acetylamino)ethyl]benzoic acid](/img/structure/B587175.png)

![N-[(1R)-1-(4-Acetylphenyl)ethyl]acetamide](/img/structure/B587178.png)


![(1S)-1-[3-[(2-Methoxyethoxy)methoxy]phenyl]-1,2-ethanediol](/img/structure/B587190.png)
![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)
